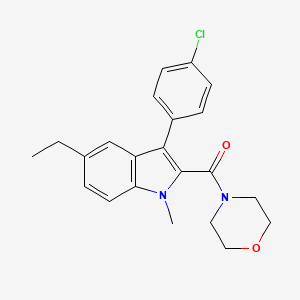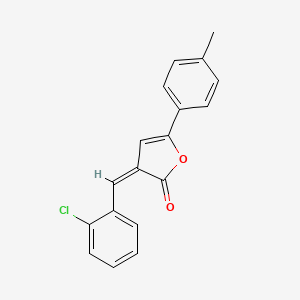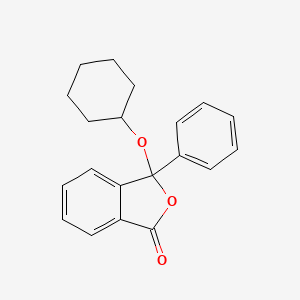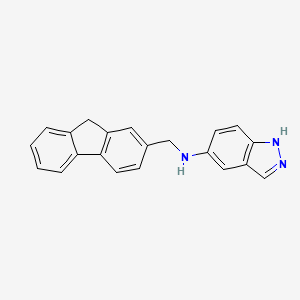
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole, also known as CEMI, is a synthetic indole derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Inflammatory cells, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurons, 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against oxidative stress and inflammation by activating the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival in cancer cells, the suppression of pro-inflammatory cytokine production in inflammatory cells, and the protection against oxidative stress and inflammation in neurons. 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has also been shown to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its synthetic accessibility, its potential therapeutic applications, and its ability to modulate various signaling pathways. The limitations of using 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole in lab experiments include its limited solubility in aqueous solutions, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For the research of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole analogs with improved pharmacokinetic properties and reduced toxicity could lead to the discovery of new drugs for the treatment of various diseases.
Méthodes De Synthèse
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been synthesized using various methods, including the Fischer indole synthesis, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination. The Fischer indole synthesis involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone in the presence of an acid catalyst. The Suzuki-Miyaura cross-coupling reaction involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole has been studied for its potential therapeutic applications, including as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In vitro studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole inhibits the growth of cancer cells and reduces inflammation by suppressing the production of pro-inflammatory cytokines. In vivo studies have shown that 3-(4-chlorophenyl)-5-ethyl-1-methyl-2-(4-morpholinylcarbonyl)-1H-indole protects against neurodegeneration and improves cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-3-15-4-9-19-18(14-15)20(16-5-7-17(23)8-6-16)21(24(19)2)22(26)25-10-12-27-13-11-25/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWNWWIGOXPIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl](morpholin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methylphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5234337.png)
![ethyl 1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B5234346.png)
![1,1'-[(4,6-dimethyl-1,3-phenylene)disulfonyl]bis(4-methylpiperidine)](/img/structure/B5234358.png)

![ethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5234370.png)


![2-[benzyl(phenylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B5234380.png)
![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B5234386.png)

![(4aS*,8aR*)-2-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}decahydroisoquinoline](/img/structure/B5234407.png)
![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)